molecular formula C9H17NO3 B8624032 Ethyl N-(ethoxycarbonyl)-2-methylpropanimidate CAS No. 83483-28-7

Ethyl N-(ethoxycarbonyl)-2-methylpropanimidate

Cat. No. B8624032
CAS RN: 83483-28-7
M. Wt: 187.24 g/mol
InChI Key: CYGXEZBIAOFIDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl N-(ethoxycarbonyl)-2-methylpropanimidate is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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properties

CAS RN

83483-28-7

Product Name

Ethyl N-(ethoxycarbonyl)-2-methylpropanimidate

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

ethyl N-ethoxycarbonyl-2-methylpropanimidate

InChI

InChI=1S/C9H17NO3/c1-5-12-8(7(3)4)10-9(11)13-6-2/h7H,5-6H2,1-4H3

InChI Key

CYGXEZBIAOFIDK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=NC(=O)OCC)C(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl isobutyrimidate hydrochloride (1.8 g, 11.9 mmol) was suspended in hexanes (29.7 mL) and cooled to 0° C. 2,4,6-Collidine (4.1 mL, 30.9 mmol) and ethyl chloroformate (1.9 g, 17.8 mmol) were sequentially added and the mixture was allowed to warm to RT and stirred for 12 h. Organic solvent was removed in vacuo. The residue was suspended in EtOAc (50 mL) and solids were removed by filtration through a pad of diatomaceous earth. The filter cake was washed with EtOAc (3×10 mL) and the combined filtrates were concentrated in vacuo to afford ethyl N-ethoxycarbonylisobutyrimidate (2.2 g, 99%) as a yellow amorphous solid. 1H NMR (400 MHz, DMSO-d6): δ 4.09 (q, J=7.1 Hz, 2H), 4.03 (q, J=7.1 Hz, 2H), 2.65-2.64 (m, 1H), 1.20 (t, J=7.1 Hz, 3H), 1.19 (t, J=7.1 Hz, 3H), 1.07 (d, J=6.8 Hz, 6H).
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
29.7 mL
Type
solvent
Reaction Step Three

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